1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE
Description
The compound 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE is a piperazine derivative featuring a benzyloxy-methoxybenzyl substituent on the piperazine ring and a 4-methoxyphenoxy ethanone moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs offer insights into its physicochemical and functional characteristics.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5/c1-32-24-9-11-25(12-10-24)34-21-28(31)30-16-14-29(15-17-30)19-23-8-13-26(33-2)27(18-23)35-20-22-6-4-3-5-7-22/h3-13,18H,14-17,19-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPVXZULJMIEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-benzyloxy-3-methoxybenzaldehyde: This intermediate can be synthesized by reacting 4-benzyloxy-3-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.
Formation of 1-{4-[3-(benzyloxy)-4-methoxybenzyl]piperazine}: This step involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with piperazine in the presence of a reducing agent like sodium borohydride.
Formation of the final product: The final step involves the reaction of 1-{4-[3-(benzyloxy)-4-methoxybenzyl]piperazine} with 4-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
Oxidation: 4-benzyloxy-3-methoxybenzaldehyde.
Reduction: 1-{4-[3-(benzyloxy)-4-methoxybenzyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues from Literature
Piperazine-Based Derivatives
- [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19) (): These compounds share a piperazine core linked to a fluorobenzyl group and a carbonyl-containing substituent. The target compound’s benzyloxy-methoxybenzyl group may confer greater lipophilicity, influencing membrane permeability and metabolic stability.
- (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (CAS 478064-17-4, ): This analog substitutes the benzyloxy group with a benzodioxolylmethyl moiety. The molecular weight (456.54 g/mol) is lower than the target compound’s estimated ~500 g/mol, reflecting differences in substituent bulk .
Piperidine and Triazole Derivatives
- 1-(4-([(4-Methoxybenzoyl)oxy]imino)-2,2,6,6-tetramethylpiperidino)-1-ethanone (CAS 478079-94-6, ): This piperidine derivative features a tetramethylpiperidino group and a methoxybenzoyloxime substituent. Its molecular weight (346.42 g/mol) and lower complexity contrast with the target compound, highlighting the impact of piperazine vs. piperidine rings on conformational flexibility .
- Urea-linked thiazole-piperazine derivatives (): Compounds like 1f (ESI-MS m/z: 667.9) incorporate urea and thiazole groups, diverging from the ethanone moiety in the target compound. Urea groups enhance hydrogen-bonding capacity, which may improve target binding but reduce solubility compared to the target’s ether and ketone functionalities .
Table 1: Key Properties of Target Compound and Analogs
Functional and Pharmacological Implications
- Solubility and Bioavailability : Piperazine’s basicity improves water solubility, but the bulky benzyloxy-methoxybenzyl group may reduce it relative to smaller substituents in and .
Biological Activity
1-{4-[3-(Benzyloxy)-4-Methoxybenzyl]piperazino}-2-(4-Methoxyphenoxy)-1-Ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, benzyloxy and methoxy substituents, and an ethanone moiety linked to a methoxyphenoxy group. Its unique structural characteristics suggest diverse applications in medicinal chemistry, particularly in the fields of oncology and pharmacology.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of 4-Benzyloxy-3-Methoxybenzaldehyde : Synthesized via oxidation of 4-benzyloxy-3-methoxybenzyl alcohol.
- Piperazine Formation : Reaction with piperazine in the presence of a reducing agent.
- Final Product Formation : Reaction with 4-methoxyphenoxyacetyl chloride.
This multi-step synthesis allows for the introduction of various functional groups that may enhance biological activity.
The biological activity of this compound is believed to involve its interaction with specific molecular targets, potentially acting as an inhibitor or modulator of enzymes or receptors involved in critical signaling pathways. Detailed studies are required to elucidate these interactions fully.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound:
- Inhibition of Cell Proliferation : It has been shown to suppress the viability of various cancer cell lines, including hepatocellular carcinoma (HCC) cells.
- Mechanisms Involved : Research indicates that it may downregulate p53 expression, which is crucial for tumor progression and metastasis, thereby interfering with epithelial-mesenchymal transition (EMT) processes associated with cancer metastasis .
Case Studies and Research Findings
A significant study investigated the effects of related benzofuran derivatives, showing promising results in inhibiting HCC cell migration and invasion. The study reported that compounds similar to this compound exhibited:
- Reduced Expression of Integrin α7 : This integrin is often overexpressed in metastatic cancer cells, indicating that the compound may play a role in reducing metastatic potential.
- Effects on EMT Markers : The compound was shown to upregulate E-cadherin while downregulating vimentin, Slug, and MMP-9—key players in EMT and metastasis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperazine ring, benzyloxy/methoxy groups | Potential anticancer activity |
| 4-Benzyloxy-3-Methoxybenzaldehyde | Lacks piperazine and ethanone moieties | Limited biological activity |
| 1-{4-[3-(Benzyloxy)-4-Methoxybenzyl]piperazine} | Contains piperazine but lacks methoxyphenoxy | Anticancer properties not established |
Q & A
Q. Critical Conditions :
- Solvent Choice : Dichloromethane or ethanol for optimal solubility and reactivity .
- Catalysts : K₂CO₃ or NaH to deprotonate intermediates and accelerate coupling .
- Temperature : Reflux (~80°C) for 12–24 hours to ensure completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization for high purity (>95%) .
Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic and piperazine regions .
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 461.2) .
HPLC : Assesses purity (>98% using a C18 column, methanol/water mobile phase) .
FTIR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. Table 1: Key Spectral Data
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 3.8 (OCH₃), δ 7.2 (aromatic H) | |
| HRMS | m/z 461.2 (calculated) | |
| HPLC Retention | 8.2 min (70:30 MeOH:H₂O) |
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Advanced Research Question
Methodological Answer:
Contradictions may arise from assay variability, concentration ranges, or cell-line specificity. Strategies include:
Standardized Assays : Replicate studies using uniform protocols (e.g., fixed IC₅₀ ranges, same cell lines like SH-SY5Y for neuroactivity) .
Dose-Response Curves : Establish EC₅₀/IC₅₀ values across 3–4 orders of magnitude to compare potency .
Structural Analog Comparison : Test derivatives (e.g., bromophenoxy vs. methoxyphenoxy variants) to isolate activity-contributing groups (see Table 2 ) .
Q. Table 2: Biological Activity of Structural Analogs
| Compound Modification | Reported Activity (IC₅₀) | Study Reference |
|---|---|---|
| 4-Bromophenoxy substituent | 12 μM (Neuroprotective) | |
| 4-Methoxyphenoxy substituent | 28 μM (Antimicrobial) | |
| Piperazine core removal | Inactive |
What strategies are recommended for designing derivatives to enhance selectivity towards neurological targets?
Advanced Research Question
Methodological Answer:
Structure-Activity Relationship (SAR) :
- Modify substituents on the benzyloxy or phenoxy groups (e.g., replace methoxy with trifluoromethyl for enhanced lipophilicity) .
- Introduce bioisosteres (e.g., replace piperazine with a morpholine ring) .
Molecular Docking : Screen derivatives against dopamine D₂ or serotonin 5-HT₁A receptors to prioritize candidates with high binding scores .
In Vivo Testing : Validate CNS penetration using BBB permeability assays (e.g., PAMPA-BBB model) .
Q. Example Derivative Design :
- Target : Dopamine D₂ receptor.
- Modification : Add a fluorine atom at the 3-position of the benzyloxy group to enhance receptor affinity .
How can synthesis yields be optimized for large-scale research applications?
Advanced Research Question
Methodological Answer:
Solvent Optimization : Replace dichloromethane with ethanol to improve scalability and safety .
Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce reaction time .
Flow Chemistry : Implement continuous flow systems for piperazine coupling to enhance reproducibility .
Q. Table 3: Yield Optimization Strategies
| Parameter | Small-Scale Yield | Optimized Large-Scale Yield | Conditions |
|---|---|---|---|
| Solvent (Ethanol) | 65% | 82% | Reflux, 24 h |
| Catalyst (Pd/C) | 58% | 75% | H₂ atmosphere, 12 h |
What methodologies are used to study this compound’s interactions with enzymes or receptors?
Advanced Research Question
Methodological Answer:
Radioligand Binding Assays : Measure affinity for receptors (e.g., ³H-labeled ligands for serotonin receptors) .
Enzyme Inhibition Assays : Test IC₅₀ against acetylcholinesterase or monoamine oxidase using spectrophotometric methods .
Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values for kinase targets) .
Q. Case Study :
- Target : MAO-B enzyme.
- Method : Pre-incubate compound with recombinant MAO-B, monitor absorbance change at 450 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
